Methyl (R)-2-(5-oxotetrahydrofuran-2-yl)acetate
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Overview
Description
Methyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound with a unique structure that includes a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of ®-2-(5-oxotetrahydrofuran-2-yl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which Methyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate the compound’s biological activity. The pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-(5-oxotetrahydrofuran-2-yl)acetate: The enantiomer of the compound with similar properties but different stereochemistry.
Ethyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate: A similar compound with an ethyl ester group instead of a methyl ester group.
Methyl ®-2-(5-hydroxytetrahydrofuran-2-yl)acetate: A hydroxylated derivative with different reactivity and applications.
Uniqueness
Methyl ®-2-(5-oxotetrahydrofuran-2-yl)acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 2-[(2R)-5-oxooxolan-2-yl]acetate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)4-5-2-3-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
LTQVBQQLMBTOIF-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCC(=O)O1 |
Canonical SMILES |
COC(=O)CC1CCC(=O)O1 |
Origin of Product |
United States |
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